Bienvenue dans la boutique en ligne BenchChem!

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Positional isomerism Structure-activity relationship Pharmacophore mapping

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 899945-73-4) is a synthetic small molecule comprising a 1,2,3,4-tetrahydroquinoline core bearing a methanesulfonyl group at the 1‑position and a benzenesulfonamide moiety at the 6‑position. This dual sulfonamide architecture places the compound within the broader class of N‑sulfonylated tetrahydroquinolines that are claimed as modulators of the retinoic acid receptor‑related orphan receptor γ (RORγ) and as activators of the tumor‑specific M2 isoform of pyruvate kinase (PKM2) via the tetrahydroquinoline‑6‑sulfonamide pharmacophore.

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 899945-73-4
Cat. No. B2482555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS899945-73-4
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-12-14(9-10-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3
InChIKeyBEOMPIVCCDJQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS 899945-73-4: Dual Sulfonamide Tetrahydroquinoline Scaffold for RORγ and PKM2 Research Procurement


N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 899945-73-4) is a synthetic small molecule comprising a 1,2,3,4-tetrahydroquinoline core bearing a methanesulfonyl group at the 1‑position and a benzenesulfonamide moiety at the 6‑position [1]. This dual sulfonamide architecture places the compound within the broader class of N‑sulfonylated tetrahydroquinolines that are claimed as modulators of the retinoic acid receptor‑related orphan receptor γ (RORγ) [2] and as activators of the tumor‑specific M2 isoform of pyruvate kinase (PKM2) via the tetrahydroquinoline‑6‑sulfonamide pharmacophore [3].

Why N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide Cannot Be Replaced by Positional Isomers or Amide Analogs for RORγ- or PKM2-Focused Procurement


The specific substitution pattern of the tetrahydroquinoline ring is critical for biological activity. In the tetrahydroquinoline‑6‑sulfonamide PKM2 activator chemotype, the benzenesulfonamide group at the 6‑position is the key pharmacophoric element that engages the allosteric site, with SAR data showing that shifting the sulfonamide to the 7‑position abolishes activator activity [1]. Similarly, the RORγ patent family explicitly claims 1‑sulfonylated tetrahydroquinolines bearing an arylsulfonamide at the 6‑position as inverse agonists, while the corresponding benzamide analog (CAS 941882‑68‑4) lacks the second sulfonamide H‑bond acceptor necessary for target engagement in both the RORγ and PKM2 allosteric pockets [2]. Consequently, neither the 7‑yl positional isomer (CAS 932320‑51‑9) nor the 6‑benzamide analog can serve as functional replacements in research programs that depend on the dual sulfonamide pharmacophore.

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Quantitative Differentiation Evidence for Procurement Selection


Structural Differentiation: 6‑yl Benzenesulfonamide vs 7‑yl Positional Isomer – Impact on Pharmacophore Integrity

N‑(1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzenesulfonamide (target) places the benzenesulfonamide substituent at the 6‑position of the tetrahydroquinoline ring, whereas the 7‑yl positional isomer (CAS 932320‑51‑9) bears the same substituent at the 7‑position [1]. In the tetrahydroquinoline‑6‑sulfonamide PKM2 activator series, the 6‑position sulfonamide is essential for activity; the probe report explicitly documents that the 6‑substitution pattern defines the pharmacophore, with AC50 values ranging from 0.58 µM to 1.2 µM for 6‑sulfonamide analogs with varied aryl substituents [2]. The 7‑yl isomer lacks this structural context and is not represented among active PKM2 activators, nor is it claimed in the RORγ inverse agonist patents that specify 6‑substituted tetrahydroquinolines [3].

Positional isomerism Structure-activity relationship Pharmacophore mapping

Functional Group Differentiation: Benzenesulfonamide vs Benzamide at the 6‑Position – Implications for Target Binding and Physicochemical Profile

Replacement of the 6‑position benzenesulfonamide in the target compound with a benzamide (as in CAS 941882‑68‑4) eliminates one sulfur atom and two oxygen atoms, reducing the number of H‑bond acceptors from 6 to 4 [1]. This structural change removes a key sulfonamide oxygen that serves as a hydrogen bond acceptor in the PKM2 allosteric site and in the RORγ ligand binding domain, as established by the SAR of the tetrahydroquinoline‑6‑sulfonamide chemotype where the sulfonamide –SO2NH– group is critical for activity [2]. Physicochemically, the target compound has a molecular weight of 366.5 Da and a topological polar surface area (tPSA) of 100 Ų [3], compared to the benzamide analog with MW ~330.4 Da and a lower tPSA (estimated ~80 Ų based on the loss of one sulfonamide group). The higher tPSA of the target compound predicts lower passive membrane permeability, which may be advantageous for targeting extracellular or allosteric sites while reducing off‑target intracellular effects, a property that should be considered when selecting between these two scaffolds [4].

Bioisostere comparison Hydrogen bond acceptor Physicochemical properties

Class‑Level Evidence: Tetrahydroquinoline‑6‑sulfonamide Scaffold as a Validated PKM2 Activator Chemotype with Sub‑Micromolar AC50 Values

Although CAS 899945‑73‑4 itself has not been individually reported in PKM2 activation assays, the tetrahydroquinoline‑6‑sulfonamide scaffold to which it belongs is a validated PKM2 activator chemotype. In the NIH Molecular Libraries Program probe report, tetrahydroquinoline‑6‑sulfonamide analogs demonstrated AC50 values in the luminescent pyruvate kinase‑luciferase coupled assay ranging from 0.58 µM to 4.10 µM depending on aryl substitution [1]. The most potent analog in Table 5 (entry 7, R1=Cl, R2=3,4‑dimethyl, X=O) achieved an AC50 of 0.58 µM, while the least potent active entry (entry 9, R1=Me, R2=3,4‑dimethyl, X=O) showed an AC50 of 1.2 µM [1]. These values establish a class‑level benchmark: a tetrahydroquinoline‑6‑sulfonamide with appropriate substitution can activate PKM2 with sub‑ to low‑micromolar potency. In contrast, related tetrahydroquinoline‑sulfonamides lacking the 6‑sulfonamide motif or bearing a substituent at the 7‑position are not represented among active compounds in this series [1]. The primary Walsh et al. publication further demonstrates that compound 3 in the 2‑oxo series achieves an AC50 of 790 nM in the primary qHTS screen, confirming that the tetrahydroquinoline‑6‑sulfonamide scaffold consistently yields potent PKM2 activators [2].

Pyruvate kinase M2 Cancer metabolism Allosteric activator

Patent Coverage and Freedom‑to‑Operate: RORγ Inverse Agonist and 5‑HT6 Receptor Ligand Claims Encompassing the 1‑Methanesulfonyl‑6‑benzenesulfonamide Scaffold

CAS 899945‑73‑4 falls within the generic Markush structures of at least two distinct patent families. US Patent 9,512,111 (Lycera Corp.) claims N‑sulfonylated tetrahydroquinolines of Formula I, wherein the tetrahydroquinoline core may bear a sulfonamide at the 6‑position and a methanesulfonyl or arylsulfonyl group at the 1‑position, for inhibition of RORγ activity and treatment of immune and inflammatory disorders [1]. Separately, European Patent EP 2,016,943 B1 and US Application 2009/0030013 (Laboratorios del Dr. Esteve) claim substituted tetrahydro‑quinoline‑sulfonamide compounds of general Formula I for 5‑HT6 receptor regulation, where the 1‑position methanesulfonyl and 6‑position benzenesulfonamide substitution pattern is explicitly covered [2]. This dual patent coverage is not replicated for the 7‑yl positional isomer or the benzamide analog, which are structurally distinct and fall outside the scope of claims that specify 6‑substitution [1][2].

RORγ inverse agonist Intellectual property 5‑HT6 receptor

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Evidence‑Based Research and Industrial Application Scenarios


Hit Expansion and SAR Exploration for RORγ Inverse Agonist Programs in Autoimmune and Inflammatory Disease Drug Discovery

The compound is structurally encompassed by the generic Formula I of US Patent 9,512,111, which claims tetrahydroquinolines bearing a sulfonamide at the 6‑position as RORγ inverse agonists for reducing IL‑17 levels [1]. Researchers initiating RORγ‑targeted hit‑finding campaigns can use CAS 899945‑73‑4 as a starting scaffold for systematic variation of the benzenesulfonamide aryl group or the 1‑methanesulfonyl moiety, leveraging the patent landscape to guide SAR expansion while maintaining freedom‑to‑operate within the claimed chemical space [1].

Chemical Probe Development Targeting PKM2 in Cancer Metabolism Studies

The tetrahydroquinoline‑6‑sulfonamide scaffold is a validated PKM2 activator chemotype, with class‑representative compounds achieving AC50 values as low as 0.58 µM in the luminescent pyruvate kinase‑luciferase coupled assay [2]. CAS 899945‑73‑4, bearing the requisite 6‑benzenesulfonamide pharmacophore, can serve as a starting point for medicinal chemistry optimization toward more potent and selective PKM2 activators, or as a control compound in biochemical assays benchmarking novel PKM2 modulators against the established scaffold [2][3].

Fragment‑Based or Structure‑Based Drug Design Leveraging the Dual Sulfonamide H‑Bond Acceptor Network

With six hydrogen bond acceptors and a well‑defined 3D conformation constrained by the tetrahydroquinoline ring, CAS 899945‑73‑4 is a suitable candidate for fragment‑based screening or structure‑based design efforts targeting allosteric sites on nuclear receptors (RORγ) or metabolic enzymes (PKM2). The dual sulfonamide motif provides a distinctive H‑bond acceptor pattern that is absent in the benzamide analog (HBA=4) [4], enabling specific crystallographic or NMR‑based fragment screening campaigns [5].

Procurement for CNS‑Targeted 5‑HT6 Receptor Ligand Research

The compound is within the generic scope of EP 2,016,943 B1, which claims tetrahydroquinoline sulfonamides for 5‑HT6 receptor regulation [5]. Research groups investigating serotonin receptor modulation for cognitive disorders, depression, or obesity can procure CAS 899945‑73‑4 as an entry point into this chemical series, with the patent providing structural guidance for further derivatization [5].

Quote Request

Request a Quote for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.